Cas no 2228527-37-3 (3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid)

3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid structure
2228527-37-3 structure
商品名:3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid
CAS番号:2228527-37-3
MF:C10H7ClN2O3
メガワット:238.62718129158
CID:5965687
PubChem ID:165796666

3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid
    • EN300-1996161
    • 2228527-37-3
    • インチ: 1S/C10H7ClN2O3/c1-5-2-6(3-9(11)12-5)7-4-8(10(14)15)16-13-7/h2-4H,1H3,(H,14,15)
    • InChIKey: JQKYPOHZYIOONN-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=CC(C)=N1)C1C=C(C(=O)O)ON=1

計算された属性

  • せいみつぶんしりょう: 238.0145198g/mol
  • どういたいしつりょう: 238.0145198g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 76.2Ų

3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1996161-0.1g
3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid
2228527-37-3
0.1g
$1157.0 2023-09-16
Enamine
EN300-1996161-1.0g
3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid
2228527-37-3
1g
$1315.0 2023-05-31
Enamine
EN300-1996161-1g
3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid
2228527-37-3
1g
$1315.0 2023-09-16
Enamine
EN300-1996161-5.0g
3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid
2228527-37-3
5g
$3812.0 2023-05-31
Enamine
EN300-1996161-0.5g
3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid
2228527-37-3
0.5g
$1262.0 2023-09-16
Enamine
EN300-1996161-5g
3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid
2228527-37-3
5g
$3812.0 2023-09-16
Enamine
EN300-1996161-10.0g
3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid
2228527-37-3
10g
$5652.0 2023-05-31
Enamine
EN300-1996161-0.05g
3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid
2228527-37-3
0.05g
$1104.0 2023-09-16
Enamine
EN300-1996161-0.25g
3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid
2228527-37-3
0.25g
$1209.0 2023-09-16
Enamine
EN300-1996161-2.5g
3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid
2228527-37-3
2.5g
$2576.0 2023-09-16

3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid 関連文献

3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acidに関する追加情報

Introduction to 3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic Acid (CAS No. 2228527-37-3)

3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2228527-37-3, belongs to a class of molecules that exhibit promising characteristics for further research and development in drug discovery. The presence of both a pyridine ring and an oxazole moiety makes it a structurally interesting candidate for exploring new therapeutic avenues.

The chemical structure of 3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid consists of a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position. The oxazole ring is connected to the pyridine ring through a carboxylic acid linkage at the 5-position of the oxazole. This specific arrangement of functional groups contributes to the compound's reactivity and potential interactions with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. These molecules often exhibit favorable pharmacokinetic properties and can interact with biological targets in unique ways. The pyridine ring, in particular, is a common motif in many approved drugs due to its ability to form hydrogen bonds and its stability under various conditions. The addition of a chlorine atom at the 2-position enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack, which can be exploited in further chemical modifications.

The oxazole moiety is another key feature of this compound. Oxazoles are five-membered heterocycles containing oxygen and sulfur atoms, and they are known for their versatility in biological systems. The presence of an oxazole ring can influence the electronic properties of the molecule and its interactions with enzymes and receptors. In particular, the carboxylic acid group at the 5-position of the oxazole ring provides a site for further functionalization, allowing for the development of derivatives with enhanced biological activity.

One of the most exciting aspects of 3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid is its potential as a lead compound for drug discovery. Researchers have been exploring its activity against various biological targets, including enzymes and receptors involved in inflammatory diseases, cancer, and infectious diseases. The compound's ability to interact with multiple targets makes it an attractive candidate for developing multi-target drugs, which are increasingly recognized for their therapeutic benefits.

In recent years, there has been growing interest in structure-based drug design, where the three-dimensional structure of biological targets is used to guide the development of new drugs. The unique structure of 3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid makes it an excellent candidate for this approach. Computational studies have shown that this compound can bind effectively to several protein targets, suggesting its potential as a starting point for designing more potent and selective inhibitors.

Furthermore, the compound's synthetic accessibility is another factor that contributes to its appeal in drug discovery. The presence of well-defined functional groups allows for straightforward modifications using established synthetic methodologies. This flexibility enables researchers to rapidly generate libraries of derivatives with tailored properties, facilitating high-throughput screening campaigns.

The biological activity of 3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid has been investigated in several preclinical studies. Initial results suggest that it exhibits inhibitory activity against certain enzymes involved in inflammation and cancer progression. These findings are particularly promising given the significant unmet medical needs in these areas. However, further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties.

One area of active research is the exploration of drug-drug interactions involving this compound. Given its potential use in therapeutic settings, understanding how it interacts with other drugs is crucial for ensuring safety and efficacy. Pharmacokinetic studies are being conducted to assess how 3-(2-chloro-6-methylpyridin-4-yl)-1,2-oxazole-5-carboxylic acid behaves in vivo and how it might be affected by co-administration with other medications.

The future prospects for this compound are bright, with ongoing research aimed at expanding its therapeutic applications. Novel synthetic strategies are being developed to improve yields and purity, while computational methods are being employed to predict and optimize biological activity. As our understanding of disease mechanisms continues to evolve, compounds like 3-(2-chloro-6-methylpyridin-4-ylyl)-1,2 oxazole -5-carboxylic acid will play an increasingly important role in addressing complex medical challenges.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.